

# HSPA4 protein structure and functional domains

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An In-depth Technical Guide to the HSPA4 Protein: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or Hsp110, is a crucial component of the cellular protein quality control system. As a member of the HSP110 family, it functions as a nucleotide exchange factor (NEF) for the canonical Hsp70 (HSPA8/Hsc70), playing a vital role in protein folding, disaggregation, and the response to cellular stress. Dysregulation of HSPA4 has been implicated in a variety of pathological conditions, most notably in cancer, where its overexpression often correlates with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the current understanding of HSPA4's structure, functional domains, and its involvement in key signaling pathways. Furthermore, it offers detailed experimental protocols for the investigation of HSPA4, aiming to equip researchers with the necessary information to further elucidate its biological roles and explore its potential as a therapeutic target.

## HSPA4 Protein Structure and Functional Domains

HSPA4 is a large, multidomain protein that is structurally and functionally a member of the Hsp70 superfamily.<sup>[1]</sup> While a specific crystal or cryo-EM structure for full-length human HSPA4 is not yet available in the Protein Data Bank (PDB) or the Electron Microscopy Data Bank (EMDB), its architecture can be confidently inferred from homologous proteins within the Hsp70 and Hsp110 families. The protein is organized into three principal functional domains:

an N-terminal Nucleotide-Binding Domain (NBD), a Substrate-Binding Domain (SBD), and a C-terminal domain.

- **Nucleotide-Binding Domain (NBD):** Located at the N-terminus, the NBD is approximately 44 kDa in size and is responsible for binding and hydrolyzing ATP. This domain is highly conserved across the Hsp70 family and is composed of four subdomains: IA, IB, IIA, and IIB, which form a deep cleft for nucleotide binding.[2] The ATPase activity of the NBD is allosterically coupled to the SBD, regulating the affinity of HSPA4 for its substrate proteins.
- **Substrate-Binding Domain (SBD):** The SBD is responsible for recognizing and binding to unfolded or misfolded polypeptide substrates. It is further subdivided into two subdomains:
  - **SBD $\beta$ :** A  $\beta$ -sandwich subdomain that forms the core of the substrate-binding pocket.
  - **SBD $\alpha$ :** An  $\alpha$ -helical "lid" that covers the substrate-binding pocket, trapping the substrate. The opening and closing of this lid are regulated by the nucleotide state of the NBD.
- **C-terminal Domain:** The C-terminal region of HSPA4 is less conserved and is believed to be involved in interactions with co-chaperones and other components of the cellular chaperone machinery.

The domain organization of HSPA4 is crucial for its function as a nucleotide exchange factor for Hsp70. The binding and hydrolysis of ATP in the NBD induce conformational changes that are transmitted to the SBD, modulating its interaction with client proteins and with Hsp70.

N-terminal Nucleotide-Binding Domain (NBD)
Substrate-Binding Domain (SBD)
C-terminal Domain

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**Figure 1:** Domain structure of the HSPA4 protein.

## Quantitative Data on HSPA4 Function

Precise quantitative data on the biochemical and biophysical properties of human HSPA4 are not extensively reported in the literature. However, by examining data from closely related

Hsp70 and Hsp110 family members, we can infer the expected ranges for HSPA4's activity.

Parameter	Typical Range for Hsp70/Hsp110 Family	Significance
ATPase Activity		
kcat (s-1)	10-4 - 10-3 (basal)	The turnover number, representing the number of ATP molecules hydrolyzed per second per enzyme molecule. The low basal rate is significantly stimulated by co-chaperones and substrate binding.[3]
Km (ATP, $\mu$ M)	1 - 10	The Michaelis constant for ATP, indicating the ATP concentration at which the ATPase activity is at half-maximal velocity.
Substrate Binding		
Kd ( $\mu$ M)	Low $\mu$ M to nM range	The dissociation constant for substrate binding. The affinity for substrates is higher in the ADP-bound state compared to the ATP-bound state.[3]

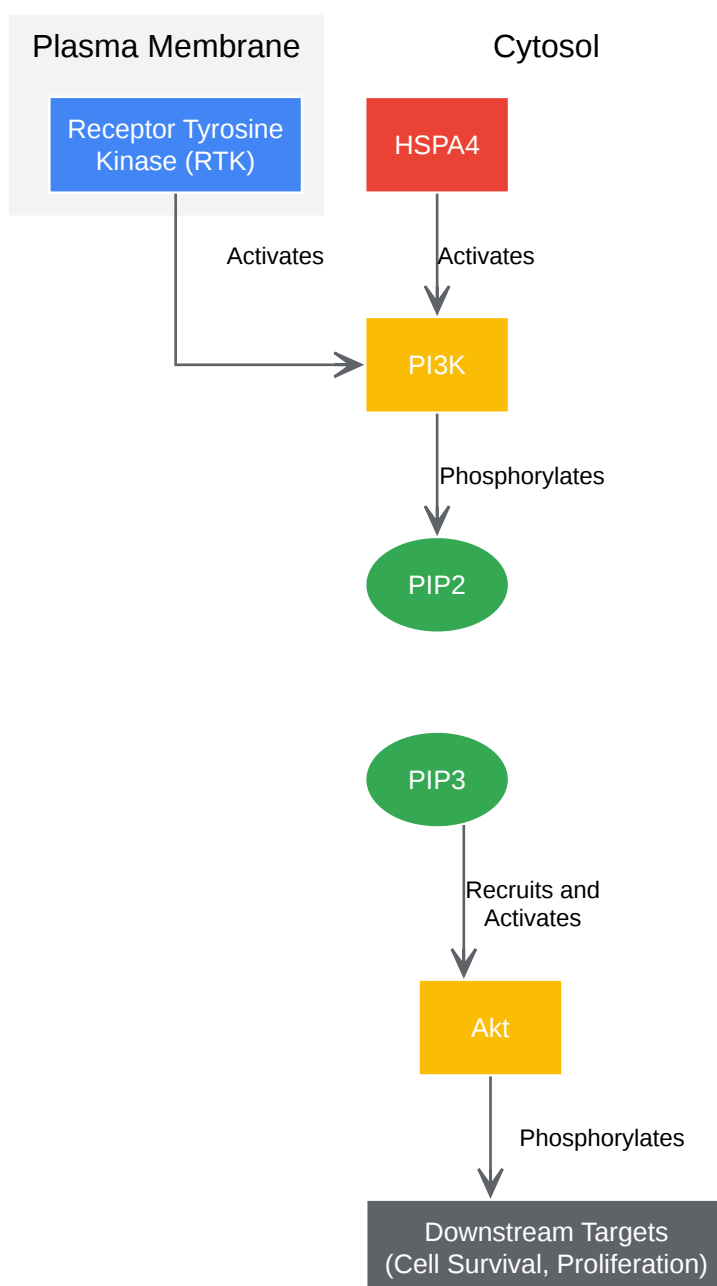
Disclaimer: The values presented in this table are representative of the Hsp70/Hsp110 family and are intended to provide a general reference. Specific values for HSPA4 may vary and require direct experimental determination.

## Signaling Pathways Involving HSPA4

HSPA4 is a node in several critical signaling pathways, particularly those related to cell growth, survival, and stress response. Its role is most prominently documented in cancer biology.

## PI3K/Akt Signaling Pathway

Recent studies have shown that HSPA4 can activate the PI3K/Akt signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[4] HSPA4 expression has been shown to correlate with the phosphorylation and activation of both PI3K and Akt.[4] This activation can lead to downstream effects such as cell cycle progression and inhibition of apoptosis.

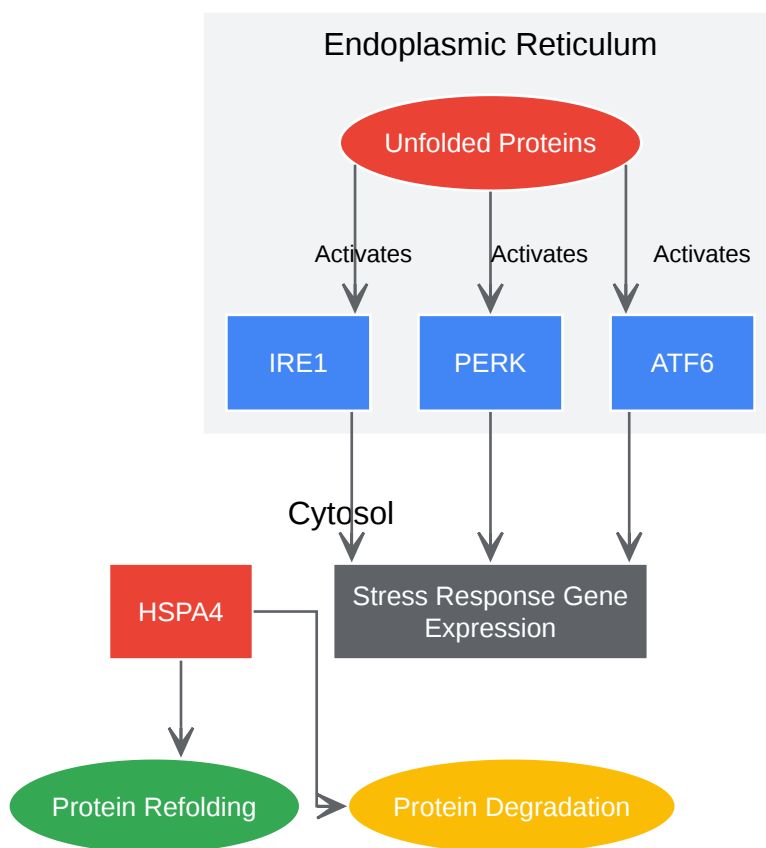


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**Figure 2:** HSPA4-mediated activation of the PI3K/Akt pathway.

## Unfolded Protein Response (UPR)

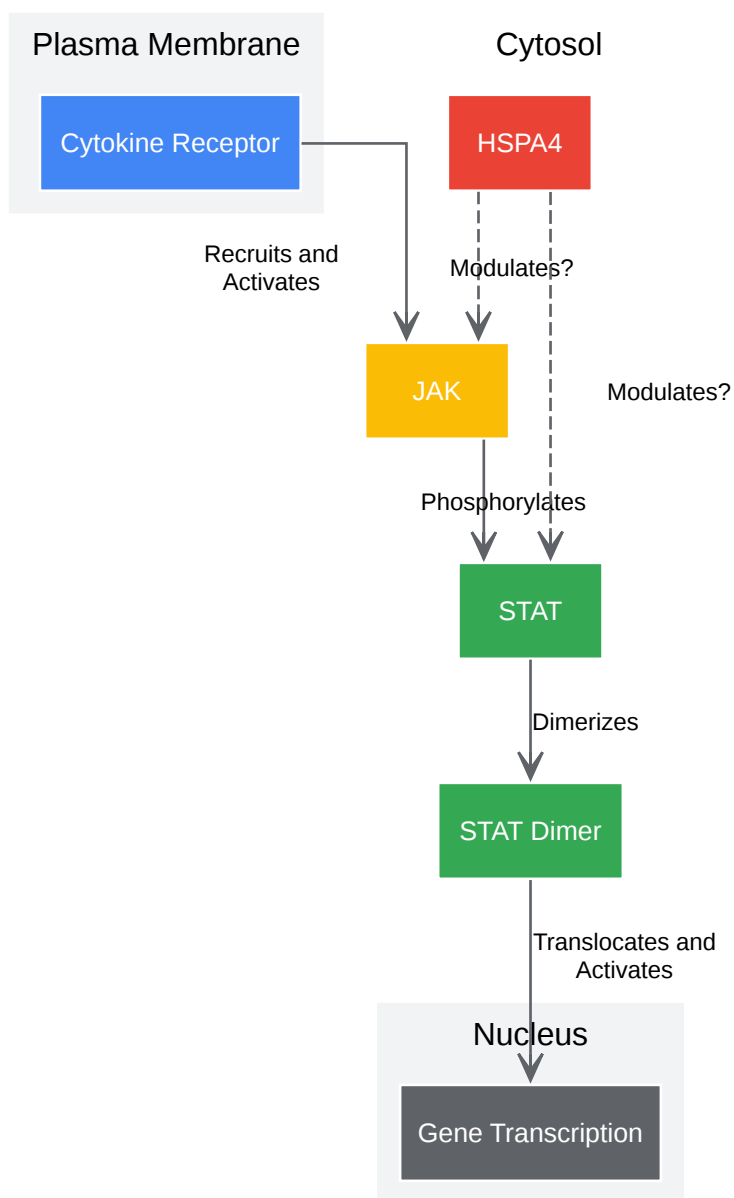
As a molecular chaperone, HSPA4 is intrinsically linked to the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6. While direct interactions between HSPA4 and these sensors are still under investigation, HSPA4's role in protein folding and quality control suggests it acts downstream to alleviate ER stress by refolding or degrading misfolded proteins.

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**Figure 3:** HSPA4's role in the Unfolded Protein Response.

## JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, proliferation, and differentiation. While the direct interaction of HSPA4 with components of the JAK-STAT pathway is an emerging area of research, its general role in maintaining the stability and function of signaling proteins suggests a potential modulatory function.



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**Figure 4:** Potential modulation of the JAK-STAT pathway by HSPA4.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of HSPA4.

### Recombinant HSPA4 Expression and Purification

Objective: To produce purified, recombinant HSPA4 for use in in vitro assays.

Methodology:

- **Cloning:** The full-length human HSPA4 cDNA is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.
- **Expression:** The expression plasmid is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated for a further 16-18 hours at 18°C.
- **Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
- **Affinity Chromatography:** The lysate is clarified by centrifugation and the supernatant is applied to a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- **Elution:** His-tagged HSPA4 is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
- **Size-Exclusion Chromatography:** The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl<sub>2</sub>, 10% glycerol).

- **Quality Control:** The purity and concentration of the protein are assessed by SDS-PAGE and a Bradford or BCA assay.

## In Vitro ATPase Activity Assay

**Objective:** To measure the rate of ATP hydrolysis by HSPA4.

**Methodology:**

- **Reaction Setup:** Reactions are set up in a 96-well plate. Each reaction should contain purified HSPA4 (e.g., 1-5  $\mu$ M) in a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM  $MgCl_2$ ).
- **Initiation:** The reaction is initiated by the addition of ATP to a final concentration of 1 mM.
- **Incubation:** The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
- **Phosphate Detection:** The amount of inorganic phosphate (Pi) released is measured using a colorimetric method, such as the malachite green assay. A malachite green reagent is added to each well, and the absorbance is measured at ~620-650 nm.
- **Quantification:** A standard curve is generated using known concentrations of Pi to convert absorbance values to the amount of Pi produced.
- **Data Analysis:** The ATPase activity is calculated as the amount of Pi produced per unit time per amount of enzyme (e.g., nmol Pi/min/mg HSPA4).

## Co-Immunoprecipitation (Co-IP) for Interaction Analysis

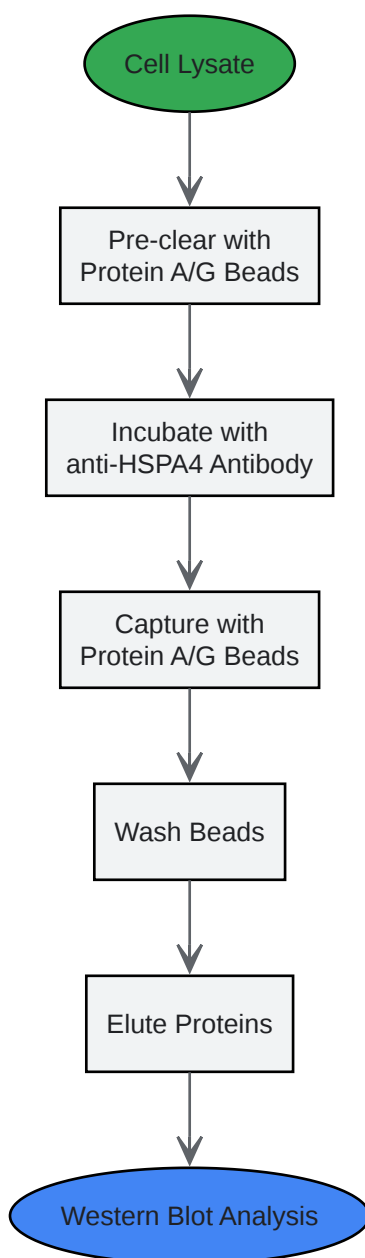
**Objective:** To identify proteins that interact with HSPA4 in a cellular context.

**Methodology:**

- **Cell Lysis:** Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- **Pre-clearing:** The lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.



- Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to HSPA4 (or a tag if HSPA4 is epitope-tagged) overnight at 4°C with gentle rotation.
- Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours to capture the antibody-antigen complexes.
- Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting protein.



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**Figure 5:** General workflow for Co-Immunoprecipitation.

## Conclusion and Future Directions

HSPA4 is a key player in cellular proteostasis with significant implications for human health and disease. Its role as a nucleotide exchange factor for Hsp70 places it at the center of the cellular chaperone network. While much has been learned about its general functions and its involvement in pathways like PI3K/Akt signaling, several areas warrant further investigation.

The precise molecular mechanisms by which HSPA4 modulates various signaling pathways, the full spectrum of its client proteins, and the development of specific inhibitors are all promising avenues for future research. A high-resolution structure of human HSPA4 would be invaluable for understanding its mechanism of action and for structure-based drug design. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to continue to unravel the complexities of HSPA4 biology and to exploit this knowledge for therapeutic benefit.

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